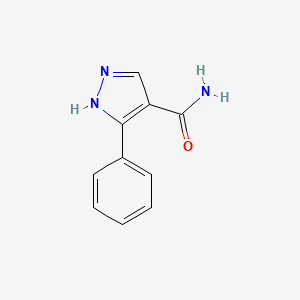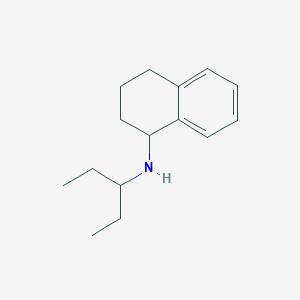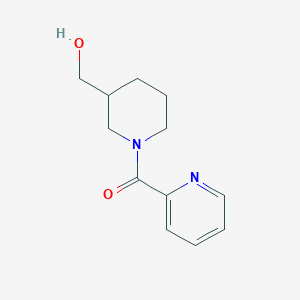![molecular formula C11H8ClFN2O2 B1486603 1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1154882-21-9](/img/structure/B1486603.png)
1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of “1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” can be analyzed using various spectroscopic techniques. For instance, FTIR and 1H NMR techniques can be used to verify the structure of the compound .Scientific Research Applications
Medicine: Antiviral and Anticancer Potential
The indole scaffold, which is structurally similar to the pyrazole ring in the compound, has shown significant promise in the development of new drugs with antiviral and anticancer properties . The ability to bind with high affinity to multiple receptors makes this class of compounds valuable for screening various pharmacological activities.
Agriculture: Pesticide Development
While specific data on the use of this compound in agriculture is not readily available, related compounds have been used in the enzymatic production of fluorocatechols, which are important in the development of herbicides and pesticides .
Material Science: Synthesis of Advanced Materials
The benzylic position of the compound allows for reactions that can lead to the creation of new materials with potential applications in electronics, coatings, and other advanced materials .
Environmental Science: Pollution Treatment
Compounds with similar structures have been used in the treatment of environmental pollutants. Their reactivity can be harnessed to break down toxic substances in water and soil .
Biochemistry: Enzyme Inhibition
The compound’s structure suggests potential use in the study of enzyme inhibition, which is crucial for understanding metabolic pathways and developing treatments for diseases where enzymes play a key role .
Pharmacology: Neuroprotective Effects
A derivative of this compound has been identified as a novel anti-epileptic agent, showing neuroprotective effects in zebrafish models. This suggests potential applications in the development of treatments for neurological disorders .
Future Directions
The future directions for research on “1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial .
properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c12-10-3-9(13)2-1-7(10)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPMYKANIUWEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1486522.png)
amine](/img/structure/B1486523.png)


![(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1486526.png)

acetic acid](/img/structure/B1486528.png)

![N-[(2,6-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486535.png)
![2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1486536.png)
![(4-Methylpentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1486537.png)

